Eldecalcitol Intermediate CD
Description
Contextualization of Eldecalcitol as a Vitamin D3 Analog in Research Chemistry
Eldecalcitol, also known by its development code ED-71, is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol). iiarjournals.orgnih.govnih.gov It is distinguished from its parent compound by the presence of a hydroxypropoxy group at the 2β-position. iiarjournals.orgnih.gov In the realm of research chemistry, Eldecalcitol has garnered significant attention for its potent biological activities, particularly its ability to inhibit bone resorption and increase bone mineral density. medchemexpress.comspandidos-publications.com This has made it a subject of extensive investigation for its potential therapeutic applications in conditions such as osteoporosis. nih.govresearchgate.netdovepress.com The synthesis of Eldecalcitol and its derivatives is a key area of research, driving the need for efficient and scalable synthetic routes. nih.govacs.org
Nomenclature and Structural Designation of the Eldecalcitol C/D-Ring Fragment
The precise identification of a chemical compound is crucial for scientific communication and reproducibility. Eldecalcitol Intermediate CD is identified by the Chemical Abstracts Service (CAS) Registry Number 144848-24-8 . cymitquimica.com Its molecular formula is C24H46O2Si. cymitquimica.com
The systematic nomenclature for this intermediate can be complex due to its stereochemistry. One of its IUPAC names is (1R,3aR,7aR)-7a-methyl-1-((R)-6-methyl-6-((triethylsilyl)oxy)heptan-2-yl)hexahydro-1H-inden-4(2H)-one. cymitquimica.com Other synonyms and designations include:
4H-Inden-4-one, 1-[1,5-dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-, [1R-[1α(R*),3aβ,7aα]]- cymitquimica.com
ED71-CD ring cymitquimica.com
These designations precisely describe the complex three-dimensional structure of the C/D-ring fragment, which is essential for its successful coupling with the A-ring fragment to form the correct stereoisomer of Eldecalcitol.
Detailed Research Findings
The table below summarizes the key identifiers for this compound.
| Identifier | Value |
| Common Name | This compound |
| CAS Number | 144848-24-8 cymitquimica.com |
| Molecular Formula | C24H46O2Si cymitquimica.com |
| Synonyms | ED71-CD ring, (1R,3aR,7aR)-1-[(R)-6-triethylsilanyloxy-6-methylheptan-2-yl]-7a-methylhexahydro-1H-inden-4(2H)-one cymitquimica.com |
The following table outlines the principal components in the convergent synthesis of Eldecalcitol.
| Fragment | Description | Role in Synthesis |
| A-Ring Fragment | A synthetically prepared ene-yne component containing the characteristic A-ring of the vitamin D structure. iiarjournals.orgiiarjournals.org | Couples with the C/D-ring fragment to form the complete carbon skeleton of Eldecalcitol. nih.goviiarjournals.org |
| C/D-Ring Fragment (this compound) | A bromomethylene compound derived from calcifediol (B1668214) or other precursors. iiarjournals.orgiiarjournals.org | Serves as the foundational C and D rings of the vitamin D scaffold. iiarjournals.orgiiarjournals.orgresearchgate.net |
| Eldecalcitol | The final product, a 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 analog. iiarjournals.org | The target molecule of the convergent synthesis. iiarjournals.orgiiarjournals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBPDZGZFAVZPC-IUBSTNSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Evolution of Eldecalcitol Synthesis Strategies
Analysis of Early Linear Synthesis Approaches to Eldecalcitol
Another major hurdle is the purification of intermediates. wiley-vch.de With each successive reaction, the potential for side-product formation increases, complicating the isolation of the desired compound. exactmer.com This often necessitates numerous chromatographic purifications, which are time-consuming, costly, and lead to further material loss. Furthermore, complex syntheses require a sophisticated strategy of protecting and deprotecting various reactive functional groups to prevent unwanted side reactions, adding to the step count and potential for yield reduction. beilstein-journals.org
| Number of Steps | Overall Yield (95% Yield/Step) | Overall Yield (90% Yield/Step) |
|---|---|---|
| 5 | 77.4% | 59.0% |
| 10 | 59.9% | 34.9% |
| 15 | 46.3% | 20.6% |
| 20 | 35.8% | 12.2% |
| 25 | 27.7% | 7.2% |
| 27 | 25.4% | 5.8% |
Development of Convergent Synthesis Paradigms
The significant drawbacks of linear synthesis prompted a shift towards more efficient convergent strategies for producing Eldecalcitol and other vitamin D analogs. chemrxiv.orgmdpi.com A convergent synthesis involves the independent preparation of several complex fragments of the target molecule, which are then joined together in the final stages. wiley-vch.delumenlearning.comslideshare.net
The core concept of a convergent approach to Eldecalcitol involves dissecting the molecule into key building blocks, namely the A-ring and the CD-ring/side-chain fragments. nih.goviiarjournals.org These fragments are synthesized separately via shorter, more manageable, and higher-yielding routes. researchgate.net The crucial step is the subsequent coupling of these two fragments to construct the complete triene system of the vitamin D scaffold. researchgate.netresearchgate.netacs.org
Key Fragments in the Convergent Synthesis of Eldecalcitol
| Fragment | Description | Key Coupling Reactions |
|---|---|---|
| A-Ring Fragment | Contains the diene system and the 1α-hydroxyl and 2β-(3-hydroxypropoxy) groups. iiarjournals.orgrsc.org | Trost Coupling, Wittig-Horner Olefination iiarjournals.orgresearchmap.jp |
| CD-Ring/Side-Chain Fragment | Comprises the fused C and D rings and the characteristic side chain with the 25-hydroxyl group. nih.gov |
The successful application of convergent synthesis to vitamin D analogs is built upon decades of foundational work in organic chemistry. The development of reliable coupling methods, such as the Wittig-Horner reaction, was a critical enabler. researchmap.jp For Eldecalcitol specifically, researchers at Chugai Pharmaceutical, the originating company, were instrumental in designing and optimizing a practical convergent synthesis. wikipedia.org
Advanced Synthetic Methodologies for Eldecalcitol Intermediate Cd
Total Synthesis Approaches to the C/D-Ring Fragment
The total synthesis of the C/D-ring fragment of Eldecalcitol has been a focal point of research, leading to the development of various innovative strategies. These approaches can be broadly categorized into two main streams: those that commence from readily available chiral starting materials (the chiral pool) and those that construct the chiral centers from achiral precursors using asymmetric reactions (de novo synthesis). A common strategy in many syntheses is the convergent coupling of a separately synthesized A-ring fragment with the C/D-ring fragment. nih.govgoogle.comnewdrugapprovals.org
Utilization of Chiral Pool Starting Materials
The "chiral pool" approach leverages the inherent chirality of natural products to establish the stereocenters of the target molecule. researchgate.net This strategy can significantly simplify the synthetic route by obviating the need for complex asymmetric induction steps. For the C/D-ring of Eldecalcitol, several natural products have been employed as starting points.
D-Mannitol, a C2-symmetric polyol, has served as a versatile chiral precursor for the synthesis of various complex molecules, including the A-ring synthon of Eldecalcitol. acs.orgresearchgate.net While its primary application has been for the A-ring, its principles of stereocenter control are relevant. A notable approach for the A-ring synthesis from D-mannose, a related sugar, involved a 13-step sequence to produce a key epoxide intermediate with over 99% enantiomeric excess. acs.orgacs.org This highlights the power of carbohydrate-based chiral pools in establishing multiple stereocenters with high fidelity. The strategies employed, such as regioselective epoxide opening, demonstrate the precise manipulations possible with these scaffolds.
Similarly, D-glucose has been a foundational starting material in numerous total syntheses, providing a rich source of stereochemically defined carbons. While direct synthesis of the Eldecalcitol C/D-ring from D-glucose is less commonly cited, the principles of using carbohydrate-derived synthons are well-established in the broader context of vitamin D analog synthesis.
Diethyl D-tartrate, a readily available and inexpensive chiral molecule, has been a cornerstone in asymmetric synthesis, particularly for the construction of chiral building blocks. In the context of Eldecalcitol synthesis, it has been utilized as a starting material for the A-ring fragment. researchgate.netgoogle.com For instance, a convergent synthesis strategy reported by Chugai Pharmaceutical involved an 11-step reaction sequence starting from (D)-diethyl tartrate to obtain a key intermediate for the A-ring. google.com Although this application is for the A-ring, it underscores the utility of tartrate-derived synthons in building complex chiral molecules relevant to Eldecalcitol.
A common precursor for the C/D-ring fragment in many syntheses is the Inhoffen-Lythgoe diol, which is traditionally obtained from the degradation of vitamin D2. researchgate.netgoogle.com However, total synthesis approaches to this diol and related C/D-ring structures have been developed from various chiral pool sources. google.com
Table 1: Chiral Pool Starting Materials and their Application in Eldecalcitol Synthesis
| Chiral Pool Material | Primary Application in Eldecalcitol Synthesis | Key Synthetic Transformations | Reference |
|---|---|---|---|
| D-Mannose | A-Ring Fragment | 13-step conversion to a key epoxide intermediate, regioselective epoxide opening, Grignard addition. | acs.orgacs.org |
| D-Mannitol | A-Ring Synthon | Palladium-catalyzed cyclization of a (Z)-vinyl iodide. | researchgate.net |
| Diethyl D-Tartrate | A-Ring Fragment | Multi-step synthesis to key intermediates for coupling reactions. | researchgate.netgoogle.com |
De Novo Asymmetric Synthesis Strategies
De novo asymmetric synthesis offers a powerful alternative to the chiral pool approach, providing the flexibility to construct complex stereochemical arrays from simple, achiral starting materials. nih.gov This is particularly valuable for creating analogs with unnatural configurations.
The enantioselective construction of quaternary stereocenters is a significant challenge in organic synthesis. nih.gov Various catalytic asymmetric methods have been developed to address this. Palladium-catalyzed asymmetric allylic alkylation is a robust method for forming stereogenic centers. nih.gov While often used for tertiary centers, modifications of this methodology can be applied to create quaternary centers. Another powerful technique is the enantioselective conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, which can establish stereocenters with high enantioselectivity. nih.gov
In the context of vitamin D analogs, strategies such as enzyme-mediated reactions and the use of chiral catalysts for Diels-Alder reactions have been employed to control the absolute and relative stereochemistry of the ring systems. organic-chemistry.org For instance, a silver catalyst has been developed to direct the absolute sense of a Diels-Alder cyclization, a key reaction for forming six-membered rings. organic-chemistry.org
The formation of the fused bicyclic system of the C/D-ring requires precise control over ring-juncture stereochemistry. researchgate.net Intramolecular reactions are often employed to achieve this. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various ring sizes, including the five- and six-membered rings of the C/D-fragment. researchgate.net The selectivity of RCM can be influenced by the catalyst and the substrate's steric and electronic properties. researchgate.net
Other strategies for forming polycyclic systems include radical cyclizations and tandem reactions that form multiple bonds and rings in a single operation. rsc.orgnuph.edu.ua For example, rhodium-catalyzed asymmetric addition/aldol (B89426) cascades have been developed to construct complex polycyclic frameworks with multiple contiguous stereocenters. scholaris.ca These advanced methods offer efficient pathways to the intricate core structure of the Eldecalcitol C/D-ring. A notable industrial-scale synthesis of Eldecalcitol involved a direct C-H hydroxylation of Grundman's ketone to functionalize the C/D-ring. acs.org
Table 2: Key De Novo Asymmetric Reactions in C/D-Ring Synthesis
| Reaction Type | Catalyst/Reagent | Purpose | Reference |
|---|---|---|---|
| Asymmetric Diels-Alder | Chiral Lewis Acids (e.g., Silver-based) | Enantioselective formation of the six-membered C-ring. | organic-chemistry.org |
| Asymmetric Allylic Alkylation | Palladium complexes with chiral ligands | Formation of C-C bonds with stereocontrol. | nih.gov |
| Ring-Closing Metathesis | Grubbs or Schrock catalysts | Formation of the carbocyclic rings of the C/D system. | researchgate.net |
| C-H Hydroxylation | Trifluoropropanone dioxirane | Direct functionalization of the C/D-ring precursor. | acs.org |
Fragment Coupling Reactions for Eldecalcitol Assembly via Intermediate CD
Wittig-type reactions, which form carbon-carbon double bonds from carbonyl compounds and phosphorus ylides, are a cornerstone of vitamin D analog synthesis. The Horner-Wadsworth-Emmons (HWE) modification of this reaction is particularly favored for its high stereoselectivity and the ease of removal of its water-soluble phosphate (B84403) byproducts.
A highly efficient and scalable synthesis of Eldecalcitol employing the Horner-Wadsworth-Emmons (HWE) olefination has been reported as a significant advancement in the field. nih.goviiarjournals.org This strategy involves the coupling of an A-ring phosphonate (B1237965) with the C/D-ring ketone (Intermediate CD). The reaction typically utilizes a strong base, such as lithium hexamethyldisilazide (LiHMDS), at low temperatures to generate the phosphonate carbanion, which then reacts with the C/D-ring ketone. nih.gov
| Reactant 1 | Reactant 2 | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| A-Ring Phosphonate | Eldecalcitol Intermediate CD (Ketone) | LiHMDS, -78°C | 72% | nih.gov |
Palladium-catalyzed cross-coupling reactions represent another powerful class of transformations for linking the A-ring and C/D-ring fragments. These methods are prized for their functional group tolerance and have been instrumental in constructing the complex triene system of Eldecalcitol.
The Trost coupling reaction is a palladium-catalyzed process that has been successfully applied to the convergent synthesis of Eldecalcitol and its analogs. iiarjournals.orgmdpi.comresearchgate.net This methodology involves the coupling of an A-ring fragment, typically an ene-yne, with a C/D-ring fragment that has been converted to a bromomethylene derivative from the initial ketone intermediate. mdpi.comresearchgate.net
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The utility of the Trost coupling lies in its ability to form the complete triene system of Eldecalcitol in a single, effective step. While this approach was a significant improvement over the initial 27-step linear synthesis, yielding 15.6% for the coupling step, it has been somewhat superseded by the more efficient HWE olefination for large-scale production. mdpi.comresearchgate.net Nevertheless, the Trost methodology remains highly valuable for synthesizing various related compounds and putative metabolites of Eldecalcitol. iiarjournals.orgnih.gov
| Reactant 1 | Reactant 2 | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| A-Ring Ene-Yne | C/D-Ring Bromomethylene | (dba)₃Pd₂-CHCl₃, PPh₃, Toluene | 15.6% | mdpi.comresearchgate.net |
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile tool for creating carbon-carbon bonds. iiarjournals.org In the synthesis of vitamin D analogs, this reaction has been employed to connect A-ring and C/D-ring fragments. nih.govmdpi.comacs.org
Specifically, a C/D-ring boronate ester can be coupled with an A-ring vinyl halide to construct the diene system. mdpi.com For instance, a new convergent synthesis for 1α,25-dihydroxyvitamin D₃ and its stereoisomers was developed utilizing a Suzuki-Miyaura coupling between an A-ring bromomethylene fragment and a C/D-ring alkenylboronate, achieving excellent yields. acs.org While not the most commonly cited method specifically for Eldecalcitol, its successful application in closely related analogs demonstrates its high potential and utility in this area of synthesis. researchgate.netmdpi.com The reaction is valued for its mild conditions and broad substrate scope.
Beyond the widely used HWE and Trost reactions, other coupling strategies have been explored for the synthesis of vitamin D analogs, including Eldecalcitol. The Lythgoe coupling, a variation of the Wittig-Horner reaction, represents one of the classical convergent approaches. It involves the reaction between a phosphine (B1218219) oxide A-ring synthon and a C/D-ring ketone, similar to the HWE reaction, and has been used in parallel with Trost's methodology to access Eldecalcitol. mdpi.comresearchgate.netdntb.gov.ua
Other palladium-catalyzed reactions, such as the Sonogashira coupling (coupling of a terminal alkyne with a vinyl halide), have also been utilized in the synthesis of vitamin D analogs, often in tandem with Suzuki coupling, to introduce key structural motifs. nih.goviiarjournals.org These varied methodologies provide synthetic chemists with a robust toolkit, allowing for flexibility in synthetic design and the ability to optimize routes for yield, scalability, and the generation of diverse analogs for biological evaluation.
Stereochemical Control in Eldecalcitol Intermediate Cd Synthesis
Diastereoselective and Enantioselective Synthetic Approaches
The creation of multiple stereocenters in the C/D-ring with the correct relative and absolute configurations necessitates the use of highly refined diastereoselective and enantioselective methods. These approaches are fundamental to producing the intermediate in an optically pure form, avoiding the need for difficult separations of stereoisomers later in the synthetic sequence.
The stereochemistry of the side chain attached to the D-ring, particularly at the C-17 and C-20 positions, is crucial for the molecule's interaction with the vitamin D receptor (VDR). The natural configuration is (20R). A key strategy to install this chirality involves the stereoselective reduction of a C-20 ketone precursor. Research has demonstrated that Corey-Itsuno (CBS) reagents are highly effective for this transformation. The use of (S)-(-)-2-methyl-CBS-oxazaborolidine as the catalyst for the reduction of the C-20 ketone on the vitamin D C/D-ring precursor leads to the desired (20R)-alcohol, which is the precursor for Eldecalcitol. nih.gov Conversely, the (R)-(+)-2-methyl-CBS-oxazaborolidine reagent yields the (20S)-epimer. nih.gov This method provides excellent stereocontrol, allowing for the selective formation of the desired C-20 epimer.
| Reaction | Reagent | Product Configuration | Diastereomeric Selectivity |
| Stereoselective Reduction | (S)-(-)-2-Methyl-CBS-oxazaborolidine | (20R)-alcohol | ~17:1 |
| Stereoselective Reduction | (R)-(+)-2-Methyl-CBS-oxazaborolidine | (20S)-alcohol | ~17:1 |
Table 1: Stereoselective reduction of a C-20 ketone precursor for the vitamin D C/D-ring, demonstrating high diastereoselectivity with CBS reagents. Data sourced from nih.gov.
The formation of the hydrindane skeleton of the C/D-ring intermediate requires a cyclization reaction that establishes the correct relative stereochemistry of the ring fusion. For vitamin D analogs, a cis-fused hydrindane ring system is typically required. One powerful strategy to achieve this is through an intramolecular Michael addition. In a model system demonstrating this approach, a β-ketoester precursor undergoes DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) induced cyclization. jst.go.jp This reaction proceeds via a conjugate addition to form the five-membered D-ring, yielding the functionalized cis-hydrindanone with high diastereoselectivity. jst.go.jp This method is effective for creating multiple contiguous stereocenters with the desired cis-fusion characteristic of the C/D-ring system. jst.go.jp
| Cyclization Strategy | Key Reagent/Condition | Ring System Formed | Diastereomeric Ratio (d.r.) |
| Intramolecular Michael Addition | DBU | cis-Hydrindanone | >10:1 |
Table 2: Diastereoselectivity in the formation of a cis-hydrindane (B1200222) system via an intramolecular Michael addition. Data sourced from jst.go.jp.
Chiral Auxiliary and Ligand-Mediated Asymmetric Syntheses
To induce chirality, chemists often employ chiral auxiliaries—removable chiral groups that direct the stereochemical course of a reaction. In the synthesis of vitamin D side-chain precursors, Evans chiral auxiliaries have been used effectively. For instance, a carboxylic acid on the side chain can be converted to an N-acyloxazolidinone. rsc.orgrsc.org This chiral auxiliary then directs the stereochemistry of subsequent reactions, such as electrophilic fluorination, before being cleaved to reveal the chiral product. rsc.orgrsc.org In one example, fluorination of an N-acyloxazolidinone intermediate using NFSI yielded a mixture of diastereomers, from which the desired isomer could be separated. rsc.org
Another cornerstone of asymmetric synthesis is the use of chiral ligands in transition metal catalysis. The Trost asymmetric allylic alkylation (AAA) is a prominent example, utilizing a palladium catalyst with a specially designed chiral phosphine (B1218219) ligand. sonaricollege.incdnsciencepub.com This reaction is integral to many modern, convergent syntheses of vitamin D analogs, including Eldecalcitol, where an A-ring fragment is coupled with the C/D-ring fragment. nih.govbeilstein-journals.org The chiral ligand creates an asymmetric environment around the metal center, influencing the nucleophilic attack on the π-allyl palladium complex to favor the formation of one enantiomer. sonaricollege.in
Dynamic Kinetic Resolution and Other Asymmetric Transformations
Dynamic kinetic resolution (DKR) is a highly efficient strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, desired enantiomer. thieme-connect.de This is achieved by combining a rapid racemization of the starting material with a stereoselective reaction that consumes one enantiomer much faster than the other. In the context of Eldecalcitol synthesis, enzymatic resolution, a related process, has been patented as a key step. A racemic mixture of a crucial intermediate is treated with an enzyme, such as a lipase (B570770), which selectively acylates one enantiomer. jst.go.jp The acylated and unreacted enantiomers can then be easily separated. The unwanted, acylated enantiomer can be chemically converted back to the racemic starting material and recycled, making the process highly efficient and suitable for large-scale production. jst.go.jp
Enzymatic resolutions are valued for their high enantioselectivity and ability to operate under mild reaction conditions, which minimizes side reactions.
Influence of Protecting Group Strategies on Stereochemical Outcomes
Protecting groups are essential for masking reactive functional groups, but their role extends beyond simple protection. The steric and electronic properties of protecting groups can profoundly influence the stereochemical outcome of reactions. Bulky protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can direct the stereochemical course of a reaction by sterically blocking one face of the molecule, thereby guiding an incoming reagent to the opposite, less hindered face. nih.gov
Catalytic Approaches in Eldecalcitol Intermediate Cd Formation
Transition Metal Catalysis
Transition metal catalysis is a cornerstone in the synthesis of vitamin D analogs, providing powerful tools for carbon-carbon and carbon-heteroatom bond formation. rsc.orgsioc-journal.cnprinceton.edu Metals like palladium, rhodium, copper, and gold have been instrumental in developing convergent synthetic routes to the Eldecalcitol C/D-ring intermediate. iiarjournals.orgnih.govbeilstein-journals.org
Palladium-Catalyzed Transformations in C/D-Ring Construction
Palladium (Pd) catalysis is one of the most widely employed methods for constructing the triene system of vitamin D and its analogs. iiarjournals.orgresearchgate.net Convergent strategies, which involve coupling the A-ring and C/D-ring fragments in a late stage, frequently utilize palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Trost coupling reactions. mdpi.comresearchgate.netnih.gov For instance, a convergent approach to Eldecalcitol based on the Trost coupling reaction involves the palladium-catalyzed connection of an A-ring ene-yne fragment with a C/D-ring bromomethylene fragment to generate the final triene system. researchgate.netnih.gov Similarly, palladium-catalyzed Suzuki and Sonogashira couplings are efficient for attaching side-chain and A-ring fragments to a pre-formed C/D-ring core. mdpi.com These methods often involve the coupling of a C/D-ring vinyl triflate or vinyl bromide with an appropriate A-ring partner. iiarjournals.orgmdpi.com
| Coupling Reaction | C/D-Ring Fragment | A-Ring Fragment | Catalyst System (Example) | Reference |
| Trost Coupling | Bromomethylene | Ene-yne | Pd₂(dba)₃CHCl₃, PPh₃ | researchgate.netmdpi.com |
| Suzuki Coupling | Vinyl boronate / triflate | Enyne | Pd(0) complex | iiarjournals.orgmdpi.com |
| Sonogashira Coupling | Vinyl triflate | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | mdpi.comscielo.br |
The success of palladium-catalyzed cross-coupling reactions is intimately linked to the nature of the ligands coordinated to the metal center. nih.gov Ligands modulate the electronic and steric properties of the palladium catalyst, thereby influencing its reactivity, stability, and selectivity. nih.gov In the context of vitamin D synthesis, phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed in reactions like the Trost and Sonogashira couplings. mdpi.comchemrxiv.org The steric bulk and electron-donating character of these ligands facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov
The development of phosphine-free catalyst systems, which offer greater stability towards air and moisture, represents a significant advancement. researchgate.net For instance, palladium(II) complexes with thiolate-imine-thioether (SNS) pincer ligands have been explored for Mizoroki-Heck cross-coupling reactions, a transformation relevant to vitamin D synthesis. researchgate.net The design of ligands is often tailored to the specific substrate class to overcome challenges and improve reaction efficiency. nih.gov
Reaction conditions, including solvent, temperature, and additives, play a critical role in the outcome of palladium-catalyzed transformations. In a reported palladium-catalyzed coupling of a C/D-ring vinyl bromide with an A-ring enyne, the reaction was carried out in a toluene-triethylamine solvent system under reflux conditions, yielding the coupled product in 65% yield. mdpi.com The choice of base and solvent can significantly impact the efficiency of the catalytic cycle.
Theoretical and experimental studies have shown that additives can fundamentally alter the reaction pathway. For example, in certain palladium-catalyzed cyclization/Heck reactions, water was found to lower the energy barrier of the reductive elimination step, thereby promoting the formation of the desired product. researchgate.net Temperature is another key parameter; for instance, thermal nih.govmdpi.com-sigmatropic rearrangement to form the vitamin D triene system is often conducted at elevated temperatures in solvents like isooctane. scielo.br
| Reaction | Catalyst System | Solvent | Temperature | Yield | Reference |
| Coupling of Vinyl Bromide 14 and Enyne 24 | Pd₂(dba)₃CHCl₃, PPh₃ | Toluene-Triethylamine | Reflux | 65% | mdpi.com |
| Sonogashira Coupling of Triflate with Enyne 15 | PdCl₂(PPh₃)₂, CuI | Not specified | Not specified | 68% | scielo.br |
| Semi-hydrogenation of Dienyne 16 | Lindlar Catalyst, Quinoline | Hexanes | Not specified | 35% | scielo.br |
Other Metal-Mediated Reactions (e.g., Rhodium, Copper, Gold)
While palladium holds a prominent position, other transition metals are also valuable for synthesizing the C/D-ring intermediate and related structures.
Rhodium (Rh): Rhodium-catalyzed reactions, such as cycloadditions, are powerful methods for constructing cyclic systems. nih.gov Rhodium(I)-catalyzed reactions of substrates like 2-(chloromethyl)phenylboronic acids with alkynes can lead to the formation of indene (B144670) structures, which are structurally related to the C/D-ring system. acs.org Rhodium catalysts are also effective in asymmetric hydrogenation, which can establish key stereocenters with high control. diva-portal.org Furthermore, rhodium-hydride complexes have been used in reductive Mannich-type reactions to form β-lactams, demonstrating their utility in complex bond formations. beilstein-journals.org
Copper (Cu): Copper catalysis is frequently used in conjunction with other metals or in standalone transformations. Copper(I) is a crucial co-catalyst in the Sonogashira coupling. scielo.br Copper-catalyzed reactions are also employed for side-chain installation; for example, a copper/zinc mediated reaction can connect an iodide with ethyl acrylate. iiarjournals.org In the synthesis of 16-oxa-vitamin D₃ analogues, a tandem titanium(II)-mediated enyne cyclization followed by an in situ copper-catalyzed allylation was a key step in forming the C/D-ring. nih.govrsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," offers an exceptionally robust method for linking molecular fragments, often in high yield, and has been applied in vitamin D synthesis. acs.org
Gold (Au): Gold catalysis has emerged as a powerful tool for promoting novel cycloaddition reactions, often involving non-activated systems like alkynes and allenes. beilstein-journals.org Cationic gold complexes can activate alkynes towards nucleophilic attack, enabling reactions such as hetero-Diels-Alder type cycloadditions with nitriles to form substituted pyridines. beilstein-journals.org While direct application to Eldecalcitol Intermediate CD is not widely reported, the ability of gold catalysts to trigger complex cyclizations, such as the formal (4+3) cycloaddition between nitrones and alkynyl ketones, highlights their potential in synthesizing complex polycyclic structures. beilstein-journals.org
Organocatalysis and Synergistic Catalytic Systems
Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal-based methods. Proline-catalyzed intermolecular aldol (B89426) reactions, for example, can create carbon-carbon bonds with high enantioselectivity, mimicking the action of class I aldolase (B8822740) enzymes. nih.gov In the synthesis of vitamin D analogs, a Brønsted acid-catalyzed enantioselective oxa-Michael reaction was investigated for the desymmetrization of a cyclohexadienone precursor, aiming to control the formation of new stereogenic centers. pnas.org
The combination of organocatalysis with transition-metal catalysis, known as synergistic or cooperative catalysis, can enable transformations not possible with either system alone. chim.it This dual approach often involves the activation of a substrate by an organocatalyst (e.g., forming an enamine or iminium ion) which then reacts with a metal-activated species. chim.it For instance, a cooperative system of a secondary amine (pyrrolidine) and a copper(I) salt has been used to synthesize quinolines from 2-aminobenzaldehydes and terminal acetylenes. chim.it Such strategies hold promise for developing novel and efficient routes to complex intermediates like the Eldecalcitol C/D-ring.
Biocatalysis in this compound Synthesis
Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild conditions. researchgate.net In the synthesis of Eldecalcitol and its intermediates, biocatalysis has proven particularly useful for resolving racemic mixtures and performing selective hydroxylations.
A key example is the use of lipases for the enzymatic resolution of a racemic alcohol intermediate. google.comgoogle.com In a patented process, a lipase (B570770) selectively acetylates one enantiomer of a racemic alcohol, allowing for the separation of the desired R-enantiomer (Compound 1A) from the acetylated S-enantiomer (Compound 7). google.com This enzymatic kinetic resolution is crucial for improving the efficiency and purity of the final product.
| Substrate | Enzyme | Reaction Type | Product(s) | Yield | Reference |
| Racemic Compound 9 | Lipase AK Amano | Kinetic Resolution (Acetylation) | Compound 1A and Compound 7 | 52% (1A), 48% (7) | google.com |
Another significant application of biocatalysis is the selective hydroxylation of steroid cores. The cytochrome P450 monooxygenase CYP154E1 has been used for the selective oxidation of Grundmann's ketone, a key precursor for the C/D-ring, to produce the 25-hydroxy derivative. uniovi.es This biotransformation was achieved using recombinant Escherichia coli cells expressing the enzyme, demonstrating a viable alternative to traditional chemical oxidation methods. uniovi.es
Enzymatic Resolution Techniques for Chiral Intermediates (e.g., Lipase-Catalyzed Reactions)
The synthesis of the A-ring fragment of Eldecalcitol often starts from a racemic vinyl carbinol intermediate, where only the R-configuration alcohol (Compound 1A) is useful for building the A-ring synthon. google.com The S-configuration isomer (Compound 1B) is an undesired byproduct. google.com To resolve this racemic mixture, enzymatic kinetic resolution using lipases has proven to be a highly effective and stereoselective method. google.comresearchgate.net
Lipases, a class of hydrolase enzymes, can catalyze esterification or hydrolysis reactions with high specificity, allowing for the separation of enantiomers. researchgate.netmdpi.comscielo.br In the context of Eldecalcitol intermediates, lipase-catalyzed acylation or hydrolysis is employed to selectively react with one enantiomer of a racemic alcohol or its corresponding ester, leaving the desired enantiomer unreacted and easily separable. google.compatsnap.com This approach is superior to many classical chemical procedures due to its high selectivity and mild reaction conditions. researchgate.net
Research detailed in patent literature demonstrates the use of specific lipases for the resolution of a key racemic alcohol (Compound 1) or its acetylated form (Compound 9). google.com The process involves treating the substrate with a lipase in a suitable solvent system to obtain the desired chiral alcohol (Compound 1A) and the esterified form of the unwanted enantiomer (Compound 7). google.com
Key Research Findings in Lipase-Catalyzed Resolution:
A patented method outlines two primary enzymatic resolution strategies: google.com
Enzymatic Acylation: Starting with the racemic alcohol (Compound 1), a lipase is used to selectively acylate the S-enantiomer (Compound 1B), yielding an ester (Compound 7) and leaving the desired R-enantiomer (Compound 1A) as a free alcohol.
Enzymatic Hydrolysis: Starting with the racemic acetate (B1210297) (Compound 9), a lipase selectively hydrolyzes the ester group of the desired R-enantiomer, yielding the target alcohol (Compound 1A) and leaving the S-enantiomer as an unreacted ester (Compound 7). google.com
The table below summarizes experimental data from these enzymatic resolution processes.
Table 1: Lipase-Catalyzed Resolution of Eldecalcitol Precursors
| Starting Material | Enzyme | Solvent System | Reaction Time | Product 1 (Yield, Purity) | Product 2 (Yield, Purity) | Source |
|---|---|---|---|---|---|---|
| Compound 1 (racemic alcohol) | Novozyme 435 | n-Hexane | Overnight at 70°C | Compound 1A (desired alcohol) | Compound 7 (ester of undesired alcohol) | patsnap.com |
| Compound 9 (racemic acetate) | Lipase AK AMANO | Acetonitrile/Water (2:1 v/v) | 4 hours at RT | Compound 1A (desired alcohol, 52%, 95%) | Compound 7 (undesired ester, 48%, 94%) | google.com |
These biocatalytic methods provide a robust and scalable route to the chirally pure intermediates required for the total synthesis of Eldecalcitol. acs.org
Microbial Transformations in C/D-Ring Functionalization
Microbial biotransformation utilizes whole-cell systems (e.g., bacteria, fungi) to perform complex chemical reactions, such as hydroxylations, on steroid skeletons. frontiersin.org These processes are advantageous because the microbial cells contain all the necessary enzymes and cofactors in an optimal environment, often enabling highly specific reactions that are challenging to achieve through conventional chemistry. frontiersin.org
In the broader field of vitamin D analog synthesis, biomimetic strategies harnessing microbial hydroxylation have been explored to streamline side-chain functionalization. For instance, cholesterol has been efficiently oxidized to 25-hydroxycholesterol (B127956) by Streptomyces sp., a transformation that circumvents multiple chemical steps.
Green Chemistry Principles in Catalytic Synthesis of Eldecalcitol Intermediates
The synthesis of pharmaceutical intermediates is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the generation of hazardous substances. yale.edumdpi.com The catalytic approaches used in forming Eldecalcitol intermediates align with several of these core principles.
Key Green Chemistry Principles Applied:
Catalysis: This principle favors the use of catalytic reagents over stoichiometric ones. yale.edu The lipase-catalyzed resolution described in section 5.3.1 is a prime example, where a small amount of enzyme can process a large amount of substrate to produce the desired chiral intermediate. google.com This reduces waste compared to classical resolution methods that often require stoichiometric amounts of chiral resolving agents.
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. yale.eduacs.org The lipase-catalyzed hydrolysis of Compound 9, for example, proceeds efficiently at room temperature, offering significant energy savings over reactions requiring heating or cooling. google.com
Use of Renewable Feedstocks: While the core C/D-ring structure is typically derived from petrochemical sources, the catalysts themselves can be from renewable sources. Enzymes and microbial cells are produced through fermentation processes, which are inherently bio-based. patsnap.comfrontiersin.org
The application of these green chemistry principles not only reduces the environmental impact of producing this compound but also leads to more efficient and economically viable manufacturing processes. mdpi.cominstituteofsustainabilitystudies.com
Mechanistic Investigations of Key Transformations in Eldecalcitol Intermediate Cd Formation
Elucidation of Reaction Mechanisms for Ring Formation and Functionalization
The construction of the hydrindane skeleton of the CD-ring system in Eldecalcitol intermediates often employs powerful carbon-carbon bond-forming reactions. One of the key strategies involves the Horner-Wadsworth-Emmons (HWE) reaction to introduce the side chain.
The HWE reaction begins with the deprotonation of a phosphonate (B1237965) ester by a base to form a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of a ketone precursor of the CD-ring. This nucleophilic addition is typically the rate-limiting step and leads to the formation of a diastereomeric mixture of β-alkoxy-β-hydroxyphosphonate intermediates. These intermediates subsequently undergo elimination to form an oxaphosphetane. The collapse of this four-membered ring intermediate yields the desired alkene and a water-soluble phosphate (B84403) byproduct, driving the reaction to completion. chemeurope.comnih.gov The stereochemical outcome of the HWE reaction is a crucial aspect of the synthesis, with the formation of the E-alkene being generally favored. chemeurope.com
Stereochemical Outcome Analysis through Transition State Modeling
Computational chemistry has emerged as a powerful tool for understanding and predicting the stereochemical outcomes of complex organic reactions. In the context of Eldecalcitol Intermediate CD synthesis, transition state modeling provides invaluable insights into the factors governing the stereoselectivity of key steps.
For the Horner-Wadsworth-Emmons reaction, ab initio calculations have been employed to investigate the reaction pathway and stereochemistry. nih.gov These studies have revealed that the formation of the oxaphosphetane intermediate is the rate-determining step. nih.gov By analyzing the energies of the transition states leading to the cis and trans olefins, it has been demonstrated that the transition state leading to the trans (E) isomer is energetically more favorable, thus explaining the observed product selectivity. nih.gov The steric bulk of the aldehyde and the reaction temperature are key factors influencing this energy difference. chemeurope.com
In palladium-catalyzed cyclization reactions, Density Functional Theory (DFT) calculations are instrumental in elucidating the origins of stereoselectivity. nih.gov These computational studies can model the various possible transition states and intermediates in the catalytic cycle. For instance, in asymmetric allylic alkylation, a related palladium-catalyzed transformation, computational investigations have highlighted the crucial role of non-covalent interactions, such as CH-π interactions, between the substrate and the chiral ligand in dictating the stereochemical outcome. nih.gov By understanding these subtle interactions, ligands can be designed to favor the formation of the desired stereoisomer.
The following table summarizes key computational findings related to stereoselectivity in relevant reactions:
| Reaction | Key Finding from Transition State Modeling | Reference |
| Horner-Wadsworth-Emmons | The transition state leading to the trans-olefin is energetically more stable than the one leading to the cis-olefin. | nih.gov |
| Asymmetric Aza-Spiro Cyclization | Conformational anchoring through CH-O hydrogen bonds and CH-π interactions in the transition state is critical for asymmetric induction. | nih.gov |
Role of Ancillary Reagents and Solvents in Reaction Pathways
The choice of ancillary reagents, such as bases and ligands, as well as the solvent system, plays a critical role in directing the course and outcome of the key transformations in the synthesis of this compound.
In the Horner-Wadsworth-Emmons reaction, the nature of the base and the cation associated with it can influence the stereoselectivity. Studies have shown that lithium salts tend to provide higher E-stereoselectivity compared to sodium or potassium salts. chemeurope.com The solvent can also impact the reaction, with ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) being commonly employed. Higher reaction temperatures generally favor the formation of the more stable E-alkene. chemeurope.com
For palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand is of utmost importance. The electronic and steric properties of the phosphine ligand directly influence the reactivity and selectivity of the palladium catalyst. nih.govgessnergroup.com Electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition and influence the stereochemical outcome of subsequent steps. nih.gov For instance, in synergistic palladium-catalyzed asymmetric allylic alkylations, the electronic properties of an achiral monodentate phosphine ligand on the palladium can control the diastereoselectivity of the reaction. nih.gov
The following table outlines the influence of various reagents and solvents on key reactions:
| Reaction | Reagent/Solvent | Influence on Reaction Pathway | Reference |
| Horner-Wadsworth-Emmons | Base Cation (Li+, Na+, K+) | Affects E/Z selectivity, with Li+ generally favoring E-alkenes. | chemeurope.com |
| Horner-Wadsworth-Emmons | Solvent (THF, DME) | Can influence reaction rate and stereoselectivity. | chemeurope.com |
| Palladium-Catalyzed Cyclization | Phosphine Ligand | Modulates catalyst activity, stability, and stereoselectivity through steric and electronic effects. | nih.govgessnergroup.com |
Advanced Spectroscopic and Chromatographic Techniques in Mechanistic Studies
The elucidation of complex reaction mechanisms relies heavily on the application of advanced analytical techniques. In the synthesis of this compound, a combination of spectroscopic and chromatographic methods is employed to identify and characterize reaction intermediates, monitor reaction progress, and gain insights into the reaction pathways.
High-resolution mass spectrometry (HRMS) is crucial for the accurate mass determination of starting materials, intermediates, and final products, confirming their elemental composition. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is indispensable for the complete structural elucidation of complex molecules like the intermediates in the Eldecalcitol synthesis. uantwerpen.be These techniques allow for the unambiguous assignment of proton and carbon signals and establish connectivity within the molecule, which is vital for confirming the structure of newly formed rings and the stereochemistry of functional groups. Advanced NMR techniques can also be used to study reaction kinetics and identify transient intermediates. researchgate.net
In addition to spectroscopic methods, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) are routinely used to monitor the progress of reactions, identify the formation of byproducts, and determine the purity of the isolated intermediates.
The application of these advanced analytical techniques provides the detailed experimental data necessary to support and validate the mechanistic hypotheses derived from theoretical and computational studies.
Emerging Trends and Future Directions in Eldecalcitol Intermediate Cd Research
Development of Highly Efficient and Environmentally Sustainable Synthetic Routes
A key trend is the utilization of economically attractive and readily available chiral starting materials. A novel and scalable approach for the Eldecalcitol synthesis utilizes D-mannose, a cost-effective chiral raw material, to produce a key chiral epoxide intermediate for the C/D-ring in good yield. acs.org This shift away from expensive or difficult-to-source starting materials is critical for industrial-scale production.
Furthermore, the principles of green chemistry are being increasingly integrated into synthetic design. This includes minimizing the use of hazardous reagents and solvents and developing reactions with higher atom economy. Research into catalysis is moving towards using earth-abundant and less toxic metals, such as iron, as an alternative to precious metals like palladium, which are traditionally used in cross-coupling reactions common in vitamin D synthesis. unibe.ch Another sustainable approach involves the use of biomass-derived precursors, which can reduce the environmental impact associated with chemical synthesis. mdpi.comresearchgate.net
| Synthetic Strategy | Key Features | Reported Overall Yield | Reference |
|---|---|---|---|
| Linear Synthesis | 27-step sequential process. | ~0.03% | researchgate.net |
| Convergent Synthesis (Trost Coupling) | Separate synthesis of A-ring (10.4% yield) and C/D-ring (27.1% yield) fragments, followed by coupling (15.6% yield). | Improved over linear synthesis. | researchgate.net |
| Convergent Synthesis (HWE Olefination) | Utilizes D-mannose as a chiral starting material for the C/D-ring precursor. | 9.0% (for key epoxide intermediate over 13 steps). | acs.org |
Application of Flow Chemistry and Continuous Manufacturing Processes for Scalability
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, is emerging as a transformative technology for pharmaceutical manufacturing. wuxiapptec.comvapourtec.com This approach offers significant advantages for the synthesis of complex intermediates like the Eldecalcitol C/D-ring. Key benefits include superior control over reaction parameters such as temperature and mixing, which enhances reaction efficiency and safety. wuxiapptec.comd-nb.info
For many reactions used in complex organic synthesis, such as oxidations or those involving highly reactive organometallic reagents, flow chemistry allows for operation at milder conditions and with greater throughput compared to batch processes. wuxiapptec.comd-nb.info For example, a Swern oxidation that requires cryogenic temperatures (-78°C) in a batch process can be run at -5°C in a flow system, dramatically improving energy efficiency. wuxiapptec.com Similarly, the rapid mixing and heat transfer in flow reactors can improve yields for organometallic reactions by as much as 18% while operating at non-cryogenic temperatures. d-nb.info
The ability to "telescope" multiple reaction steps into a single continuous process without isolating intermediates reduces waste and increases productivity. wuxiapptec.com Given the multi-step nature of the C/D-ring synthesis, flow chemistry presents a significant opportunity for process intensification and scalability. acs.orgsymeres.com Photochemical reactions, which are integral to some vitamin D synthesis routes, can also be performed with high efficiency under flow conditions. symeres.com
| Parameter | Batch Chemistry Challenge | Flow Chemistry Advantage | Reference |
|---|---|---|---|
| Heat Transfer | Difficult to control, especially in large volumes; risk of hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio. | d-nb.info |
| Mixing | Can be inefficient, leading to side reactions and lower yields. | Rapid and efficient mixing improves reaction performance. | d-nb.info |
| Safety | Accumulation of large quantities of hazardous reagents or unstable intermediates. | Small reactor volume minimizes risk; unstable intermediates are generated and consumed in situ. | wuxiapptec.com |
| Scalability | Scaling up can be non-linear and require significant process redevelopment. | Scalability is achieved by running the process for a longer time ("scaling out"). | vapourtec.com |
| Telescoping Reactions | Requires intermediate workup and purification, generating waste. | Enables multi-step sequences in a single, continuous process, reducing waste. | wuxiapptec.com |
Advancements in Chemoenzymatic Synthesis of Eldecalcitol Intermediates
Chemoenzymatic synthesis, which combines the strengths of chemical synthesis with the high selectivity and specificity of biological catalysts (enzymes), is a powerful tool for producing complex chiral molecules. nih.gov In the context of the Eldecalcitol C/D-ring intermediate, enzymes can be used to perform challenging transformations with high stereocontrol, often under mild, environmentally friendly conditions.
A key application is in the resolution of racemic intermediates. For instance, a patented method describes the use of an enzyme to selectively resolve a racemic compound, providing the desired stereoisomer (compound 1A) required for the synthesis of Eldecalcitol. google.com This enzymatic approach avoids classical resolution methods that can be inefficient and require stoichiometric amounts of a chiral resolving agent.
The broader field of chemoenzymatic synthesis offers significant potential for future applications. Enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) are nature's machinery for building complex natural products. nih.govchemistryviews.orgnih.gov While direct application of these large enzyme complexes to vitamin D synthesis is not yet established, the principles of using isolated enzymes for specific steps—such as hydroxylations, reductions, or carbon-carbon bond formations—are highly relevant. This approach can simplify synthetic routes by reducing the need for complex protecting group strategies. nih.govresearchgate.net
Integration of Computational Chemistry in Reaction Design and Optimization
Modern synthetic chemistry is increasingly supported by computational tools to accelerate development and deepen mechanistic understanding. The integration of computational chemistry, particularly density functional theory (DFT) calculations, is a significant trend in the optimization of synthetic routes for complex molecules like Eldecalcitol intermediates.
Theoretical calculations play a crucial role in understanding reaction mechanisms and predicting outcomes such as regioselectivity and stereoselectivity. researchgate.net For example, in a palladium-catalyzed reaction sequence, computational studies were used to elucidate the fundamental role of the ligand in controlling selectivity and the effect of additives like water in lowering the energy barrier for key steps, thereby promoting the formation of the desired product. researchgate.net
By modeling transition states and reaction pathways, chemists can screen potential catalysts, solvents, and reaction conditions in silico before committing to laboratory experiments. This predictive power saves time and resources, leading to a more rational and efficient optimization process. As computational models become more accurate and accessible, their role in designing novel, highly efficient reactions for the Eldecalcitol C/D-ring and its analogs is expected to grow.
Exploration of Novel Building Blocks and Linker Chemistries for C/D-Ring Analogs
While the synthesis of the natural C/D-ring fragment of Eldecalcitol is a primary focus, significant research is also dedicated to creating analogs with modified C/D-ring structures. frontiersin.orgnih.gov These analogs are synthesized to investigate structure-activity relationships, improve therapeutic profiles, or develop compounds with novel biological activities. nih.govchimia.ch
Research in this area explores several avenues:
Modifications to the Hydrindane Core: This includes altering the stereochemistry at key positions, such as the synthesis of 20-epi-Eldecalcitol, which has shown enhanced biological activity in some assays. nih.govlookchem.com
Ring System Replacement: Far-reaching modifications have been explored, including the replacement of the C-ring and D-ring with an aromatic m-phenylene ring. acs.orgresearchgate.net These "nonsteroidal" mimics aim to retain the essential three-dimensional arrangement of key functional groups while simplifying the core structure.
Novel Side-Chain Introduction: The C/D-ring fragment serves as the anchor for the side chain, which is a critical determinant of biological activity. Novel C/D-ring synthons are developed to allow for the introduction of diverse side chains, such as those containing furan (B31954) moieties or aniline (B41778) groups. lookchem.comresearchgate.net
Linker Chemistry: In convergent syntheses, the method used to connect the A-ring and C/D-ring fragments is crucial. Research continues into developing more efficient coupling reactions beyond the classical Wittig-Horner or Trost coupling methods, including palladium-catalyzed cyclizations and Suzuki-Miyaura reactions. researchgate.netresearchgate.net
| Analog/Modification | Synthetic Goal/Rationale | Key Synthetic Strategy | Reference |
|---|---|---|---|
| 20-epi-Eldecalcitol | Investigate the effect of C-20 stereochemistry on biological activity. | Convergent synthesis via Trost coupling reaction. | nih.govlookchem.com |
| m-Phenylene D-Ring Analogs | Create C/D-ring mimics to simplify the structure while retaining activity. | Pd-catalyzed ring-closure and subsequent Suzuki–Miyaura reaction. | acs.org |
| Furan Side-Chain Analogs | Explore novel side-chain structures for VDR interaction. | Construction of furan side chains using gold chemistry on a C/D-ring precursor. | researchgate.net |
| 19-nor-tachysterol Analogs | Synthesize analogs with altered triene systems and C-ring structure. | Sonogashira coupling approach. | nih.gov |
Q & A
Basic Research Questions
Q. How is Eldecalcitol Intermediate CD structurally characterized, and what analytical methods are employed to confirm its purity?
- Methodological Answer : this compound ((1R,3AR,7AR)-7A-methyl-1-((R)-6-methyl-6-((triethylsilyl)oxy)heptan-2-yl)hexahydro-1H-inden-4-(2H)-one) is characterized using high-resolution nuclear magnetic resonance (NMR) spectroscopy (500 MHz) and high-performance liquid chromatography (HPLC). NMR confirms stereochemical configuration, while HPLC quantifies purity (>98%). For novel intermediates, additional validation via mass spectrometry (MS) and X-ray crystallography may be required .
Q. What are the standard protocols for microbial synthesis of this compound using Pseudonocardia sp.?
- Methodological Answer : The microbial transformation process involves optimized media compositions:
- Seed Medium : 20.0 g/L glucose, 2.0 g/L yeast extract, 1.0 g/L L-asparagine, 0.5 g/L K₂HPO₄.
- Primary Conversion Medium : 20.0 g/L glucose, 2.0 g/L yeast extract, 1.5 g/L soybean meal, 0.4 g/L K₂HPO₄, 0.4 g/L NaCl, 2.0 g/L CaCO₃.
Fermentation conditions (pH, temperature, aeration) are monitored to maximize yield. Post-synthesis, intermediates are extracted using organic solvents and purified via column chromatography .
Advanced Research Questions
Q. How does this compound modulate bone resorption and formation in ovariectomized (OVX) rat models, and what experimental designs resolve conflicting data on its dual effects?
- Methodological Answer : In OVX rats, Eldecalcitol suppresses bone resorption by reducing osteoclastogenesis via RANKL mRNA downregulation (confirmed via qPCR and immunohistochemistry) while maintaining bone formation markers (e.g., osteocalcin). Contradictory findings on bone formation parameters (e.g., Uchiyama et al. vs. de Freitas et al.) arise from differences in post-ovariectomy timing and histomorphometric protocols. To resolve discrepancies, standardized timepoints (e.g., 3 months post-OVX) and dynamic histomorphometry (double calcein labeling) are recommended .
Q. What mechanisms underlie Eldecalcitol’s preferential suppression of RANKL expression in trabecular bone versus cortical bone?
- Methodological Answer : Eldecalcitol reduces RANKL-positive cell surface area (RANKLS) in trabecular bone by targeting osteoblast-lineage cells in the hypertrophic cartilage region. This spatial specificity is confirmed via laser capture microdissection (LCM) followed by RNA-seq of RANKL-expressing cells. Cortical bone effects are less pronounced due to differential vitamin D receptor (VDR) density in osteocyte populations .
Q. How can researchers design a 3-year clinical trial to compare Eldecalcitol’s antifracture efficacy with bisphosphonates, addressing confounding variables like vitamin D sufficiency?
- Methodological Answer : A double-blind, placebo-controlled trial should:
- Cohort : Enroll osteoporotic patients (n ≥ 500) with vitamin D sufficiency (serum 25(OH)D ≥ 30 ng/mL).
- Endpoints : Primary = vertebral/wrist fracture incidence; Secondary = femoral neck cross-sectional moment of inertia (CSMI) via CT.
- Confounders : Control for baseline BMD, calcium intake, and physical activity via stratified randomization. Reference Hagino’s indirect comparison methodology to benchmark against historical placebo data .
Q. What in vitro and ex vivo models elucidate Eldecalcitol’s divergent effects on intestinal calcium absorption versus skeletal remodeling?
- Methodological Answer :
- Intestinal Absorption : Use Caco-2 cell monolayers to measure transepithelial calcium flux under Eldecalcitol treatment (1–10 nM).
- Bone Remodeling : Co-culture osteoblasts and bone marrow-derived monocytes to quantify osteoclastogenesis inhibition (TRAP+ cell counts). Ex vivo analysis of murine tibiae shows Eldecalcitol reduces RANKLS by 40% without altering M-CSF/OPG ratios, unlike 1,25(OH)₂D₃ .
Data Contradiction Analysis
Q. How do conflicting results on Eldecalcitol’s impact on bone formation rates in OVX rats inform future preclinical study design?
- Methodological Answer : Discrepancies (e.g., increased bone formation rate in Uchiyama et al. vs. decreased in de Freitas et al.) stem from differences in:
- Timing : Immediate vs. delayed post-OVX treatment.
- Modeling vs. Remodeling : Eldecalcitol promotes focal "mini-modeling" in trabecular bone but suppresses remodeling in cortical regions.
- Resolution : Use longitudinal micro-CT to spatially resolve formation/resorption dynamics and isolate site-specific effects .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
